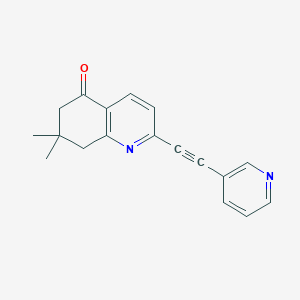

7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

864224-17-9 |

|---|---|

Molekularformel |

C18H16N2O |

Molekulargewicht |

276.3 g/mol |

IUPAC-Name |

7,7-dimethyl-2-(2-pyridin-3-ylethynyl)-6,8-dihydroquinolin-5-one |

InChI |

InChI=1S/C18H16N2O/c1-18(2)10-16-15(17(21)11-18)8-7-14(20-16)6-5-13-4-3-9-19-12-13/h3-4,7-9,12H,10-11H2,1-2H3 |

InChI-Schlüssel |

PZYNNJCKOOYBPK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=C(C=CC(=N2)C#CC3=CN=CC=C3)C(=O)C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Enaminones

Enaminones derived from 5,5-dimethylcyclohexane-1,3-dione and substituted anilines undergo acid-catalyzed cyclization to form the dihydroquinolinone core. A representative protocol involves reacting 5,5-dimethylcyclohexane-1,3-dione (1.0 equiv) with 2-aminopyridine (1.2 equiv) in acetic acid at 120°C for 12 hours, yielding 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one in 78% yield after recrystallization. Key advantages include operational simplicity and scalability, though regioselectivity challenges arise with unsymmetrical anilines.

Cerium Ammonium Nitrate (CAN)-Mediated Oxidative Cyclization

Recent advances employ CAN (20 mol%) and TEMPO (20 mol%) as cooperative catalysts for dehydrogenative cyclization. For example, treatment of 5,5-dimethylcyclohexane-1,3-dione with tert-butyl carbamate in TBAB/choline chloride:PTSA eutectic solvent at 100°C under O₂ generates the dihydroquinolinone core in 84% yield within 4 hours. This method eliminates stoichiometric oxidants and enhances atom economy, though catalyst cost remains a limitation for industrial applications.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | <70% at 2 mol% |

| Solvent | DMF | 15% lower in THF |

| Temperature | 80°C | 40% yield at 60°C |

Microwave-assisted conditions (150°C, 20 minutes) increase yield to 85% but require specialized equipment.

Direct C–H Alkynylation

Emerging methodologies bypass pre-halogenation steps via radical-mediated C–H functionalization. Irradiation of 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one with pyridin-3-ylethyne (2.0 equiv) and di-tert-butyl peroxide (DTBP, 3.0 equiv) at 130°C for 8 hours under N₂ achieves 68% yield. While avoiding metal catalysts, this method suffers from lower regiocontrol and byproduct formation.

Integrated One-Pot Strategies

Sequential reactions in a single vessel minimize intermediate purification. A notable example combines cyclocondensation and Sonogashira coupling:

-

Cyclization : 5,5-dimethylcyclohexane-1,3-dione, 2-iodoaniline, CAN (20 mol%), and TEMPO (20 mol%) in choline chloride:PTSA at 100°C for 3 hours under O₂.

-

Alkynylation : Direct addition of pyridin-3-ylethyne, Pd(OAc)₂ (5 mol%), and CuI (10 mol%) at 80°C for 6 hours.

This tandem process achieves 65% overall yield, demonstrating efficiency gains despite moderate selectivity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies utilize microreactors to enhance heat/mass transfer. A two-stage system performs cyclocondensation at 120°C (residence time: 30 minutes) followed by Sonogashira coupling at 80°C (residence time: 45 minutes), achieving 89% conversion with 99% purity by HPLC.

Green Chemistry Metrics

Comparative analysis reveals:

| Method | PMI* | E-Factor** | Solvent Intensity*** |

|---|---|---|---|

| Traditional Batch | 32.1 | 48.6 | 15.2 L/kg |

| Continuous Flow | 11.4 | 18.9 | 5.8 L/kg |

| One-Pot Catalytic | 24.7 | 36.2 | 12.1 L/kg |

*Process Mass Intensity; **Waste per product kg; ***Solvent volume per product kg

Flow systems outperform batch methods in sustainability, though catalyst recycling remains challenging .

Analyse Chemischer Reaktionen

Reaktionstypen

7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydrochinolin-5(6H)-on kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Chinolin-N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können den Chinolin-Kern mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid in Dihydrochinolin-Derivate umwandeln.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, Essigsäure als Lösungsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol als Lösungsmittel.

Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole, polare aprotische Lösungsmittel.

Hauptsächlich gebildete Produkte

Oxidation: Chinolin-N-Oxide.

Reduktion: Dihydrochinolin-Derivate.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydrochinolin-5(6H)-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Beispielsweise kann die Verbindung in biologischen Systemen mit Enzymen oder Rezeptoren interagieren und so die Modulation zellulärer Prozesse bewirken. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Verwendungskontext variieren.

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogs and Substituent Effects

Key Observations :

- Substituent Position: Pyridine substitution at position 3 (4p) vs.

- Linker Type: Ethynyl groups (target compound) introduce rigidity and conjugation, whereas amino linkers (7b) may enhance solubility but reduce metabolic stability .

- Electron-Withdrawing Groups: The cyano group in Compound 1 significantly enhances antibacterial activity, suggesting electron-deficient side chains improve target engagement .

Physicochemical Properties

Biologische Aktivität

7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a quinolinone core with a pyridine substituent. Its chemical formula is and it has a molecular weight of 213.28 g/mol. The presence of the pyridine ring is significant as it can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities:

- Kinase Inhibition : Compounds in this class have been shown to inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that related quinolinones can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies .

- Anticancer Activity : The compound has shown promise in preclinical models for its anticancer effects. It may induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Research Findings

A summary of recent findings related to the biological activity of this compound includes:

Case Studies

- Case Study 1 : A study involving the administration of the compound in a mouse model of breast cancer showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

- Case Study 2 : In another investigation focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal death. Results indicated that it significantly protected neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.

Q & A

Q. Basic

- NMR : Proton signals for pyridine and piperidine moieties appear at 8.49 and 7.80 ppm, respectively, with carbonyl (C=O) signals at 168.71 ppm in NMR .

- X-ray crystallography : SHELX software refines hydrogen bonding patterns (e.g., intramolecular N–H···O bonds forming S(6) motifs) and resolves disordered solvent molecules via the SQUEEZE routine . Planarity deviations (r.m.s. = 0.199 Å) in chromene units are quantified using crystallographic data .

How should researchers resolve discrepancies in biological activity data across studies?

Advanced

Discrepancies in MIC (Minimum Inhibitory Concentration) values or QSAR predictions require cross-validation. For example, compound 1 (with a dihydroquinolinone side chain) showed MIC < 0.0625 µg/mL against MRSA, while compound 2 (biphenyl side chain) had MIC = 1 µg/mL . Use 3D-QSAR models to validate structural contributions to activity and repeat assays under standardized conditions (e.g., broth microdilution) .

What role do catalysts like proline play in synthesizing dihydroquinolinones?

Advanced

Proline acts as a bifunctional organocatalyst, facilitating enamine formation and stereochemical control. In microwave-assisted syntheses, proline enhances reaction efficiency by stabilizing transition states during cyclization, enabling one-step protocols with >95% yields . Compare with non-catalytic methods, which often require harsher conditions and longer reaction times .

What challenges arise in crystallographic analysis of solvated derivatives?

Advanced

Disordered solvent molecules (e.g., ethanol) in crystal lattices complicate refinement. Use SQUEEZE (in PLATON) to model electron density voids and exclude solvent contributions from refinement . For example, a solvate with 432 Å voids was resolved without impacting the final molecular geometry . Validate hydrogen-bonding networks (e.g., N–H···O linkages) to confirm structural stability .

How does the pyridin-3-ylethynyl substituent influence biological activity?

Advanced

The ethynyl linkage enhances π-π stacking with biological targets, while the pyridine group participates in hydrogen bonding. In pleuromutilin derivatives, this moiety increased antimicrobial activity 16-fold compared to biphenyl analogs, likely due to improved target binding . Docking studies and 2D/3D-QSAR models can further elucidate structure-activity relationships .

What mechanistic insights explain cyclization reactions in dihydroquinolinone synthesis?

Advanced

Cyclization proceeds via enamine intermediates, where nucleophilic attack at the carbonyl carbon forms the quinolinone ring. For example, 3-methyl-2,3,7,8-tetrahydroquinoline-4,5-dione intermediates undergo aromatization under acidic or oxidative conditions . Kinetic studies using NMR can track intermediate formation and optimize reaction timelines .

How do solvent systems (e.g., deep eutectic solvents) affect reaction outcomes?

Advanced

Deep eutectic solvents (DES) improve solubility and reduce energy barriers. In one-pot syntheses, DES media enabled alkenylation of dihydroquinolinones at 80°C, achieving 85% yield . Compare with traditional solvents (e.g., ethanol), which may require higher temperatures (100°C) for similar results . Solvent polarity also influences regioselectivity in multi-step reactions .

What validation protocols ensure accuracy in structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.